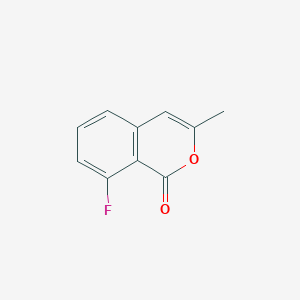

8-Fluoro-3-methyl-isochromen-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-3-methylisochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYVAWBBELNJLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)F)C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Fluoro 3 Methyl Isochromen 1 One and Its Fluoro Isochromen 1 One Analogues

Strategies for Isochromen-1-one Core Construction

The fundamental framework of isochromen-1-ones can be assembled through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Transition-Metal-Catalyzed Annulation Reactions

Transition-metal catalysis has proven to be a powerful tool for the synthesis of isochromen-1-ones, enabling the formation of the bicyclic ring system through various annulation strategies.

Palladium-catalyzed Reactions: Palladium catalysts are instrumental in constructing isochromen-1-one derivatives. One notable method involves the palladium-catalyzed reaction of tert-butyldimethyl(3-(2-bromophenyl)allyloxy)silane with pinacolone, which directly yields 1-vinyl-3-tert-butyl-1H-isochromene through a tandem ketone arylation and intramolecular enolate cyclization. nih.govacs.org The choice of a lithium diamide (B1670390) base and the tert-butyldimethylsilyl protecting group are crucial for the success of this transformation. nih.gov Another approach is the palladium-catalyzed one-pot, two-step synthesis of isochromene-fused pyrazoles. researchgate.net Furthermore, palladium-catalyzed tandem reactions have been developed to form 1-vinyl-1H-isochromene derivatives. rsc.org

Copper-catalyzed Reactions: Copper catalysts offer an efficient and economical alternative for the synthesis of related nitrogen-containing analogs, such as isoquinolin-1(2H)-ones. These methods often involve the annulation of ketones with 2-halobenzamides, demonstrating wide functional group tolerance and providing products in moderate to excellent yields. nih.gov One-pot procedures starting from substituted 2-halobenzamides and β-keto esters under mild conditions have also been developed. nih.gov Additionally, copper-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes has been established for the synthesis of trifluoromethylated 1-indanones. frontiersin.org

Rhodium-catalyzed Reactions: Rhodium catalysts have been employed in the oxidative coupling of α,α-disubstituted benzyl (B1604629) and allyl alcohols with alkynes to produce isochromene derivatives. acs.org In these reactions, the hydroxy group directs the regioselective C-H bond cleavage. acs.org Rhodium(III)-catalyzed annulation of benzoic acids with nitroalkenes also affords 3,4-disubstituted isochroman-1-ones with high regioselectivity and catalytic efficiency. acs.org Furthermore, rhodium catalysis is effective in the synthesis of 1H-isothiochromenes from enaminothiones and alkynes through sulfur-directed C-H bond activation and tandem cyclization. rsc.org Rhodium(III)-catalyzed synthesis of isoquinolones from benzhydroxamic acid and alkynes proceeds via regioselective C-H bond cleavage and alkyne insertion, with the N-O bond facilitating C-N bond formation and catalyst turnover. acs.org

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium | Tandem ketone arylation/intramolecular cyclization | Forms 1-vinyl-1H-isochromene derivatives; requires specific base and protecting group. | nih.govacs.orgrsc.org |

| Copper | Annulation of ketones with 2-halobenzamides | Economical; wide functional group tolerance for isoquinolin-1(2H)-one synthesis. | nih.govnih.gov |

| Rhodium | Oxidative coupling of benzyl/allyl alcohols with alkynes | Hydroxy group directs regioselective C-H bond cleavage. | acs.org |

| Rhodium | Annulation of benzoic acids with nitroalkenes | High regioselectivity for 3,4-disubstituted isochroman-1-ones. | acs.org |

Tandem Intramolecular Cyclization Approaches

Tandem or cascade reactions provide an efficient route to complex molecules like isochromen-1-ones from simpler starting materials in a single operation. These processes often involve a sequence of intramolecular reactions, such as cyclization and other bond-forming events. For instance, a metal-free tandem oxidative cyclization of vinyl isocyanides with alkanes has been developed for the synthesis of 1-alkylisoquinolines. thieme.de Another example is the enantioselective intramolecular tandem cyclization of o-alkynylbenzamides catalyzed by a chiral phosphoric acid to produce enantioenriched spiro-isoindolinone-indoles. rsc.org

Electrochemical Synthesis Pathways

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. While specific examples for 8-fluoro-3-methyl-isochromen-1-one are not detailed in the provided search results, the principles of electrochemical synthesis are applicable. For example, the Shono oxidation, an electrochemical process, can be used to generate reactive iminium cations from amines, which can then be trapped by nucleophiles. youtube.com This type of reactivity could potentially be adapted for the synthesis of isochromen-1-one precursors. Another relevant electrochemical reaction is the cross-metathesis of enol ethers with olefins, which can be achieved in a lithium perchlorate/nitromethane (B149229) electrolyte solution. nih.gov

Brønsted Acid and Silver-Catalyzed Methods

The combination of Brønsted acids and silver catalysts has been successfully applied to the one-pot synthesis of 1-substituted 1H-isochromenes from various 2-alkynyl-benzaldehydes and ketones. scilit.comthieme-connect.com This method provides the desired products in medium to excellent yields. scilit.comthieme-connect.com Silver catalysts, such as AgBF4, can also promote the self-reaction of ortho-alkynylarylaldehydes to form isochromene intermediates, which can be further reacted to produce 4-(1H-isochromen-1-yl)isoquinolines. rsc.org Silver(I) complexes with macrocyclic pyridine-containing ligands have been used for the regioselective synthesis of 3-substituted-1-alkoxyisochromenes from 2-alkynylbenzaldehydes and alcohols under mild conditions. acs.org Brønsted acids alone can catalyze the oxocarbenium-olefin metathesis/rearrangements of 1H-isochromene acetals with vinyl diazo compounds. acs.org Dual catalysis with iridium and a Brønsted acid has been used for the asymmetric synthesis of bisbenzannulated spiroketals from isochroman (B46142) ketals. rsc.org

Regioselective Fluorination Techniques in Isochromen-1-one Synthesis

The introduction of a fluorine atom at a specific position within the isochromen-1-one scaffold requires precise control over the reaction conditions and the choice of fluorinating agent.

Introduction of Fluorine via Specific Reagents and Conditions

The synthesis of fluorinated heterocycles often involves the use of specialized fluorinating reagents. A highly regioselective fluorination of unactivated allenes using I(I)/I(III) catalysis has been developed. nih.govresearchgate.netbohrium.comnih.gov This method utilizes an inexpensive HF source that acts as both a nucleophile and a Brønsted acid activator, allowing for the preparation of secondary and tertiary propargylic fluorides. nih.govresearchgate.net While not directly applied to isochromen-1-ones in the provided results, this strategy highlights a modern approach to regioselective fluorination that could potentially be adapted for the synthesis of compounds like this compound. The synthesis of functionalized isochromans has been achieved using hexafluoroisopropanol (HFIP) as a solvent, which can activate epoxides as aldehyde surrogates. nih.gov

| Methodology | Key Reagents/Catalysts | Products | Reference |

|---|---|---|---|

| Transition-Metal-Catalyzed Annulation | Palladium, Copper, Rhodium | Isochromen-1-ones, Isoquinolin-1(2H)-ones | nih.govacs.orgresearchgate.netrsc.orgnih.govnih.govfrontiersin.orgacs.orgacs.orgacs.org |

| Tandem Intramolecular Cyclization | Chiral phosphoric acid | Spiro-isoindolinone-indoles, 1-Alkylisoquinolines | thieme.dersc.org |

| Electrochemical Synthesis | Lithium perchlorate/nitromethane | Cross-metathesis products | nih.gov |

| Brønsted Acid and Silver-Catalysis | Brønsted acids, Silver salts | 1-Substituted 1H-isochromenes | scilit.comthieme-connect.comrsc.orgacs.orgacs.orgrsc.org |

| Regioselective Fluorination | I(I)/I(III) catalysis, HF source | Propargylic fluorides | nih.govresearchgate.netbohrium.comnih.gov |

Late-Stage Fluorination Strategies

Late-stage fluorination (LSF) is a powerful strategy in medicinal chemistry for introducing fluorine into complex molecules at a late step in the synthesis. nih.gov This approach allows for the rapid generation of fluorinated analogues from advanced, non-fluorinated intermediates, thereby bypassing the need for developing a new synthesis from fluorinated starting materials. nih.gov For a scaffold like 3-methyl-isochromen-1-one (B7819330), introducing a fluorine atom at the C-8 position requires methods that are tolerant of the existing lactone and methyl-substituted stereocenter.

Several methodologies are prominent in the field of LSF. Transition metal-catalyzed C-H activation is a promising route, although challenges such as C-F reductive elimination from the metal center persist. nih.gov Palladium and silver-catalyzed reactions have shown considerable utility. For instance, silver-catalyzed fluorination of aryl stannanes has proven effective for highly functionalized and complex substrates, tolerating various functional groups, including heterocycles. nih.govnih.gov However, this method requires the preparation of toxic aryl stannane (B1208499) precursors. nih.gov A palladium-catalyzed approach for the fluorination of arylboronic acids offers an alternative using more accessible starting materials, but can be limited in scope, particularly with certain heterocyclic substrates. nih.govacs.org

Electrophilic fluorinating reagents are also widely employed. Reagents like Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are capable of fluorinating electron-rich aromatic rings. numberanalytics.commdpi.com For a precursor to this compound, a C-H fluorination reaction could be directed to the C-8 position. This can be achieved through directed C-H bond fluorination, where a directing group on the substrate guides the catalyst to a specific C-H bond. Another approach involves the fluorination of a pre-functionalized intermediate, such as an 8-hydroxy-3-methyl-isochromen-1-one, using a deoxyfluorination reagent like PhenoFluor. acs.org This method converts phenols to aryl fluorides in a single step and is effective for electron-rich systems. acs.org

The choice of LSF method depends on the specific substrate, desired regioselectivity, and functional group tolerance. For complex heterocyclic systems, methods that operate under mild conditions with high selectivity are paramount. acs.orgrsc.org

| Method | Fluorine Source | Typical Precursor | Advantages | Limitations |

|---|---|---|---|---|

| Silver-Catalyzed Fluorination | AgF, Selectfluor® | Aryl Stannanes | High functional group tolerance, effective for complex molecules. nih.govnih.gov | Requires toxic stannane precursors. nih.gov |

| Palladium-Catalyzed Fluorination | Nucleophilic or Electrophilic (e.g., Selectfluor®) | Arylboronic Acids/Esters, Aryl Halides | Uses readily available precursors. acs.org | Limited scope for some heterocycles, potential for side products. acs.org |

| Deoxyfluorination | PhenoFluor, DAST | Phenols | Direct conversion of phenols to aryl fluorides, good for electron-rich systems. acs.org | Requires a phenol (B47542) group at the target position. |

| Electrophilic C-H Fluorination | Selectfluor®, NFSI | Arene C-H bond | Direct functionalization without pre-installed groups. numberanalytics.commdpi.com | Challenges in controlling regioselectivity without a directing group. rsc.org |

Methyl Group Installation and Modification at C-3 Position

The installation of a methyl group at the C-3 position of the isochromen-1-one (also known as isocoumarin) core is a critical step in the synthesis of the target compound. Several robust methods exist for constructing 3-substituted isocoumarins.

A common and effective strategy involves the palladium- or rhodium-catalyzed annulation of 2-halobenzoic acids or benzoic acids with appropriate coupling partners. nih.govnih.gov For instance, Rh(III)-catalyzed C-H activation and annulation of benzoic acids with internal alkynes can yield 3,4-disubstituted isocoumarins. nih.gov To install a C-3 methyl group specifically, an alkyne such as propyne (B1212725) could be used, although handling gaseous alkynes can be challenging.

A more practical approach utilizes the reaction of ortho-halobenzoic acids with 1,3-dicarbonyl compounds. organic-chemistry.org The use of acetylacetone (B45752) as the 1,3-dicarbonyl partner in a copper(I)-catalyzed domino reaction provides a direct route to 3-methylisochromen-1-ones. organic-chemistry.org This method involves a cascade of C-arylation followed by an intramolecular cyclization and rearrangement. Similarly, palladium-catalyzed coupling of 2-halobenzoates with ketones can furnish isocoumarins. organic-chemistry.org

Another powerful method is the Rh(III)-catalyzed C-H activation/annulation cascade of enaminones with iodonium (B1229267) ylides, which proceeds in high yields. nih.govresearchgate.net While this has been demonstrated for various substituents, adaptation for a methyl group would depend on the synthesis of the corresponding iodonium ylide.

Once installed, the C-3 methyl group is generally stable. However, further modification is less common than its direct installation. Synthetic strategies typically focus on building the desired C-3 substituent into the coupling partner before the cyclization step.

| Methodology | Key Reagents | Catalyst | Key Features |

|---|---|---|---|

| Domino Reaction | o-Halobenzoic acid, Acetylacetone | Copper(I) | Direct synthesis from readily available materials. organic-chemistry.org |

| C-H Activation/Annulation | Benzoic acid, Internal Alkyne (e.g., propyne) | Rhodium(III) | Atom-economical approach. nih.gov |

| Cross-Coupling/Cyclization | 2-Halobenzoate, Ketone (e.g., acetone) | Palladium(0) | Direct use of simple ketones as coupling partners. organic-chemistry.org |

| C-H Annulation Cascade | Enaminone, Iodonium ylide | Rhodium(III) | High efficiency and yields under mild conditions. nih.gov |

Enantioselective and Diastereoselective Synthetic Approaches for Chiral Analogs

Introducing chirality into fluorinated isochromen-1-one analogs requires sophisticated asymmetric catalytic methods. For a molecule like this compound, stereocenters can exist at the C-3 and C-4 positions. Enantioselective synthesis aims to produce a single enantiomer, which is crucial as different enantiomers of a chiral drug can have vastly different biological activities.

A highly relevant strategy is the enantioselective fluorolactonization. Research has shown that chiral aryl iodide catalysts can effect the fluorolactonization of styrene (B11656) precursors to yield 4-fluoroisochromanones with high enantioselectivity and diastereoselectivity. nih.gov This reaction uses a nucleophilic fluoride (B91410) source (HF-pyridine) and proceeds via hypervalent iodine(III) catalysis. nih.gov Adapting this methodology to an appropriate precursor could provide a route to chiral fluoro-isochromen-1-one analogs.

Another powerful tool in asymmetric synthesis is chiral anion phase-transfer catalysis. nih.govcapes.gov.br This strategy employs a chiral anion, such as a BINOL-derived phosphate, to shuttle a cationic reagent into an organic phase, enabling an enantioselective reaction. nih.govacs.org This has been successfully applied to the enantioselective fluorocyclization of olefins using an electrophilic fluorine source, demonstrating its potential for creating fluorine-bearing stereocenters. nih.gov

For installing substituents at the C-3 position stereoselectively, methods involving chiral catalysts are essential. Chiral dirhodium complexes, for example, have been used to achieve high diastereoselectivity and enantioselectivity in the synthesis of trifluoromethyl-substituted cyclopropanes. organic-chemistry.org While a different ring system, the principles of using a chiral catalyst to control the stereochemical outcome of a bond-forming reaction are directly applicable. A potential strategy for chiral 3-methyl-isochromen-1-one analogs could involve an asymmetric variant of the catalyzed annulation reactions discussed previously, using a chiral ligand on the metal catalyst.

| Catalyst Type | Example Catalyst | Reaction Type | Key Application/Principle |

|---|---|---|---|

| Chiral Aryl Iodide | Chiral Resorcinol Derivatives | Fluorolactonization | Synthesis of enantioenriched 4-fluoroisochromanones. nih.gov |

| Chiral Anion Phase-Transfer | BINOL-derived Phosphoric Acid | Electrophilic Fluorination | Asymmetric fluorocyclization of olefins. nih.govcapes.gov.br |

| Chiral Dirhodium Complex | Rh₂(R-PTAD)₄ | Cyclopropanation | Enantioselective synthesis of fluorinated cyclopropanes. organic-chemistry.org |

| Chiral Iodine Catalyst | C₂-symmetric Iodoresorcinol | Fluorocyclization | Synthesis of enantioenriched 3-fluorochromanes. nih.gov |

Green Chemistry Principles in Isochromen-1-one Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. orionjournals.com These principles are increasingly being applied to the synthesis of heterocyclic compounds, including isochromen-1-ones, to create more sustainable and environmentally benign manufacturing processes. nih.govrsc.orgnih.gov

A key area of focus is the use of alternative energy sources. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green technology. ajgreenchem.comnih.govajgreenchem.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance selectivity. ajgreenchem.comnih.gov It often allows for solvent-free reactions, where reactants are adsorbed onto a solid support, further reducing environmental impact. orionjournals.comajgreenchem.com For example, Knoevenagel condensations involving 3-isochromanone (B1583819) have been successfully performed using microwave irradiation on solid basic supports. nih.gov

The choice of solvent is another critical aspect of green chemistry. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. numberanalytics.com Research has focused on using greener alternatives such as water, supercritical fluids, or ionic liquids. numberanalytics.com Water is an ideal green solvent due to its non-toxicity and availability. The synthesis of isochromen-1-ones has been achieved in near-critical water, which acts as an environmentally benign medium. numberanalytics.com

Catalysis is a cornerstone of green chemistry. The use of highly efficient and recyclable catalysts, such as heterogeneous catalysts, can minimize waste. nih.govrsc.org Transition metal-catalyzed reactions, like the palladium-catalyzed synthesis of isocoumarins in ionic liquids, offer a route that can reduce the catalyst loading and allow for easier separation and recycling. nih.gov Biocatalysis, using enzymes, represents another frontier, offering high selectivity under mild aqueous conditions. numberanalytics.com

| Green Principle | Conventional Method | Green Alternative | Benefit |

|---|---|---|---|

| Energy Efficiency | Conventional heating (reflux) for several hours. | Microwave irradiation (minutes). nih.gov | Reduced reaction time and energy consumption. ajgreenchem.com |

| Safer Solvents | Use of volatile organic solvents (e.g., DMF, Toluene). | Water, ionic liquids, or solvent-free conditions. numberanalytics.comnih.gov | Reduced toxicity and environmental pollution. orionjournals.com |

| Catalysis | Stoichiometric reagents. | Heterogeneous or recyclable homogeneous catalysts. rsc.org | Increased atom economy, reduced waste, catalyst reuse. |

| Waste Prevention | Multi-step synthesis with purification at each stage. | One-pot or tandem reactions. nih.gov | Fewer unit operations, less solvent waste, higher overall yield. |

Mechanistic Investigations of 8 Fluoro 3 Methyl Isochromen 1 One Synthetic Pathways and Chemical Reactivity

Elucidation of Reaction Mechanisms in Isochromen-1-one Formation

The formation of the isochromen-1-one core can be achieved through various synthetic strategies, with metal-catalyzed intramolecular ring-closure reactions being a traditional and effective method. researchgate.net Recent advancements have expanded these strategies to enhance functionalization and scalability. researchgate.net One notable modern approach involves the electrochemical cyclization of 2-ethynylbenzaldehydes, which can produce isochromene derivatives in high yields without the need for external oxidants or transition metal catalysts. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the plausible reaction mechanisms of these complex transformations. researchgate.netrsc.org For instance, DFT studies have been employed to understand the intricacies of pyrrolidinedione synthesis from nitromethane (B149229) and coumarin, a reaction that involves several steps including Michael addition, a Nef-type rearrangement, and cyclization. rsc.org Such computational analyses provide insights into the energy barriers of each step, helping to identify rate-limiting stages and the influence of intermediates. rsc.org

In the context of isochromen-1-one synthesis, a key step often involves the conversion of a carboxylic acid to an acid chloride. researchgate.net The efficiency of this step can be highly dependent on the reaction conditions, such as the choice of solvent and temperature. researchgate.net For example, the reaction of etodolac (B1671708) with thionyl chloride to form the corresponding acid chloride showed significantly improved yields when a solvent was used. researchgate.net

Role of Catalysts and Reagents in Reaction Selectivity

The choice of catalysts and reagents is paramount in directing the selectivity of isochromen-1-one formation. Both Lewis acids and transition metals are commonly employed to catalyze these reactions. Lewis acids can accelerate reactions, such as the fluorination of β-ketoesters, by facilitating the enolization process. nih.gov

Transition metal catalysis is a cornerstone of many synthetic routes. For instance, iron-catalyzed cascade annulation reactions of amidines with gem-difluoroalkenes have been developed to produce 2-aroyl-1,3,5-triazines. acs.org In these reactions, the iron catalyst, in conjunction with a ligand and a base, plays a crucial role in the reaction outcome, with different iron salts and ligands showing varying efficiencies. acs.org Similarly, copper catalysts are utilized in reactions involving the addition of fluorinated groups to double bonds. nih.gov

The development of specific fluorinating reagents has also been a major focus in organofluorine chemistry. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® have enabled the development of catalytic enantioselective fluorination reactions. nih.gov These reagents act as electrophilic fluorine sources and can be used in combination with metal catalysts or organocatalysts to achieve high levels of stereocontrol. nih.gov

| Catalyst/Reagent | Role in Synthesis | Example Reaction |

| Lewis Acids (e.g., Ti(TADDOLato)) | Catalyze enolization, accelerating fluorination. nih.gov | Fluorination of β-ketoesters. nih.gov |

| Iron Catalysts (e.g., Fe(OTf)₃) | Catalyze cascade annulation reactions. acs.org | Synthesis of 2-aroyl-1,3,5-triazines. acs.org |

| Copper Catalysts | Catalyze addition of fluoroalkyl groups. nih.gov | Addition of CH₂F to C=C double bonds. nih.gov |

| Selectfluor® | Electrophilic fluorinating agent. nih.gov | Enantioselective fluorination of β-ketoesters. nih.gov |

| Thionyl Chloride | Converts carboxylic acids to acid chlorides. researchgate.net | Key step in some isocoumarin (B1212949) syntheses. researchgate.net |

Reaction Kinetics and Thermodynamic Considerations

Understanding the kinetics and thermodynamics of a reaction is crucial for optimizing reaction conditions and elucidating the underlying mechanism. Isoconversional kinetic analysis is a powerful tool for studying complex reaction mechanisms, as it can provide information on the rate-limiting steps by analyzing the dependence of the effective activation energy on the extent of conversion. mdpi.com

Reaction coordinate diagrams, which plot the energy of the system as a function of the reaction progress, are essential for visualizing the thermodynamic and kinetic aspects of a reaction. dalalinstitute.com These diagrams reveal the activation energy (Ea), which determines the reaction rate, and the relative energies of reactants, intermediates, and products, which dictate the equilibrium of the reaction. dalalinstitute.com A high activation energy corresponds to a slow reaction, while a lower activation energy indicates a faster transformation. dalalinstitute.com

Influence of Fluoro-Substitution on Reaction Outcomes and Intermediates

The introduction of a fluorine atom into a molecule can significantly alter its chemical reactivity and biological activity. nih.govnih.gov This is due to fluorine's high electronegativity and small size. nih.gov In the context of reaction mechanisms, fluorine substitution can influence the stability of intermediates and transition states, thereby affecting reaction rates and selectivity.

For instance, the presence of fluorine atoms can hinder nucleophilic substitution reactions at an adjacent carbon center due to electrostatic repulsion between the lone pairs of the fluorine atoms and the incoming nucleophile. researchgate.net This effect is particularly pronounced when multiple fluorine atoms are present. researchgate.net However, in some cases, the use of a catalyst, such as a nickel salt, can overcome this deactivation and allow the reaction to proceed. researchgate.net

Fluorine substitution can also direct the regioselectivity of enzymatic reactions. In the O-methylation of fluorinated norepinephrines by catechol O-methyltransferase, the position of the fluorine atom on the aromatic ring determines the preferred site of methylation. nih.gov Specifically, 5-fluoronorepinephrine shows a much higher preference for para-O-methylation compared to the non-fluorinated parent compound and other fluorinated isomers. nih.gov This highlights the profound impact that a single fluorine atom can have on the interaction between a substrate and an enzyme active site. nih.gov

| Fluorinated Substrate | Effect on Reaction | Reference |

| Fluorinated n-alkyl bromides | Decreased rate of Sₙ2 reaction with azide. researchgate.net | researchgate.net |

| β-carbon fluorinated ethyl iodide | Suppresses the E2 elimination pathway. researchgate.net | researchgate.net |

| Fluorinated pregnenolone/progesterone | Can block hydroxylation by cytochrome P450 enzymes. nih.gov | nih.gov |

| Fluorinated norepinephrines | Influences the site of enzymatic O-methylation. nih.gov | nih.gov |

Radical Pathways and Polar Mechanisms in Isochromen-1-one Transformations

The transformation of isochromen-1-ones and related compounds can proceed through either polar (ionic) or radical pathways, depending on the reactants and reaction conditions. Polar mechanisms involve the interaction of electrophiles (electron acceptors) and nucleophiles (electron donors). dalalinstitute.com Nucleophilic substitution and elimination reactions are common examples of polar reactions. dalalinstitute.com

Radical pathways, on the other hand, involve species with unpaired electrons. These reactions are often initiated by light or a radical initiator. For example, the installation of a hydroxyl group at the C21 position of a steroid has been achieved through a radical halogenation reaction using molecular iodine and an initiator like AIBN. nih.gov

In some complex transformations, both polar and radical pathways may be plausible. Mechanistic studies, often supported by computational calculations and control experiments, are necessary to distinguish between these possibilities. For instance, in the iron-catalyzed synthesis of 2-aroyl-1,3,5-triazines from gem-difluoroalkenes, two potential mechanisms were proposed: one involving a radical pathway initiated by single-electron transfer, and another involving a polar pathway initiated by dehydrofluorination. acs.org Experimental evidence, such as the detection of key intermediates by mass spectrometry, can help to support one pathway over the other. acs.org

The choice of reagents can also dictate the reaction pathway. For example, in the context of fluoromethylation, different reagents have been developed to introduce the CH₂F group via electrophilic, nucleophilic, or radical routes. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies for 8 Fluoro 3 Methyl Isochromen 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 8-Fluoro-3-methyl-isochromen-1-one. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity and chemical environment of each atom can be established.

¹H NMR: The proton NMR spectrum would provide key information about the substitution pattern on the aromatic and heterocyclic rings. The methyl group at the 3-position would typically appear as a singlet in the upfield region. The protons on the aromatic ring would exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The vinylic proton at the 4-position would likely appear as a quartet, split by the methyl group protons.

¹³C NMR: The ¹³C NMR spectrum is crucial for identifying all carbon atoms in the molecule. The carbonyl carbon (C-1) of the lactone ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-165 ppm. The carbon atom bearing the fluorine (C-8) would show a large one-bond C-F coupling constant. The chemical shifts of the other aromatic carbons would also be influenced by the electron-withdrawing effect of the fluorine atom.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum for this compound would be expected to show a single resonance for the fluorine atom at the C-8 position. The chemical shift and coupling constants of this signal would provide insights into the electronic environment of the fluorine atom.

A study on novel isochromen-1-one analogues synthesized from the anti-inflammatory drug etodolac (B1671708) highlights the characteristic chemical shifts observed for this class of compounds. For instance, the carbonyl peak in a synthesized analogue appeared at δ 162.81 ppm in the ¹³C NMR spectrum, and the methyl carbon showed a signal at δ 35.94 ppm. researchgate.net The aromatic protons were observed in the range of δ 8.31-5.95 ppm in the ¹H NMR spectrum. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| 3-CH₃ | ~2.2 | s | - |

| H-4 | ~6.3 | q | J ≈ 1.5 Hz |

| H-5 | ~7.8 | m | - |

| H-6 | ~7.2 | m | - |

| H-7 | ~7.5 | m | - |

Note: These are predicted values based on general principles and data from related compounds. Actual values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~162 |

| C-3 | ~150 |

| C-4 | ~100 |

| C-4a | ~120 |

| C-5 | ~135 |

| C-6 | ~125 |

| C-7 | ~128 |

| C-8 | ~160 (d, ¹JCF ≈ 250 Hz) |

| C-8a | ~138 |

| 3-CH₃ | ~18 |

Note: These are predicted values. The chemical shift for C-8 is expected to be a doublet with a large coupling constant due to the attached fluorine.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₁₀H₇FO₂), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern in the mass spectrum would be characteristic of the isochromen-1-one core. Common fragmentation pathways for this class of compounds include the retro-Diels-Alder reaction, loss of carbon monoxide (CO), and cleavage of the methyl group. The presence of fluorine would also influence the fragmentation, with potential losses of HF or fluorine radicals. In a study involving the synthesis of isochromen-1-one analogues, mass spectroscopy was successfully used to characterize the synthesized compounds. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for the identification of functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the lactone ring, expected in the region of 1720-1750 cm⁻¹. Other characteristic absorptions would include C=C stretching vibrations for the aromatic and vinylic groups in the 1600-1450 cm⁻¹ region, and C-O stretching vibrations for the ether linkage of the lactone. The C-F stretching vibration would likely appear in the 1100-1000 cm⁻¹ region. The successful characterization of synthesized isochromen-1-one analogues using FT-IR has been reported, confirming the presence of key functional groups. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (lactone) | 1720-1750 | Strong |

| C=C (aromatic/vinylic) | 1450-1600 | Medium to Strong |

| C-O (lactone) | 1200-1300 | Strong |

| C-F (aromatic) | 1000-1100 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles. A single-crystal X-ray diffraction study of this compound would unequivocally establish its three-dimensional structure and packing in the solid state.

While a crystal structure for the title compound is not available, studies on related isochromen-1-one derivatives provide valuable insights. For example, the crystal structure of 6,8-dimethoxy-3-methyl-1H-isochromen-1-one revealed details about the planarity of the bicyclic system and the orientation of the substituent groups. In this analogue, molecules are linked by bifurcated C-H···O hydrogen bonds. acs.org Similarly, the crystal structure of 3-(3-Fluorobenzyl)isochroman-1-one, a related dihydroisocoumarin, showed that the heterocyclic ring adopts a twisted conformation. Such analyses for this compound would confirm the planarity of the isochromen-1-one ring system and reveal any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern its crystal packing.

Chiroptical Spectroscopy for Stereochemical Assignment of Enantiopure Compounds

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the absolute stereochemistry of chiral compounds. If this compound were to be synthesized in an enantiopure form, for instance through asymmetric synthesis or chiral resolution, chiroptical methods would be crucial for assigning its absolute configuration. The Cotton effects observed in the CD spectrum, which correspond to the electronic transitions of the chromophores within the molecule, would be characteristic of a specific enantiomer. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the chiral center, if present, could be determined.

Theoretical and Computational Chemistry Studies of 8 Fluoro 3 Methyl Isochromen 1 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 8-Fluoro-3-methyl-isochromen-1-one. fluorine1.ruresearchgate.netnih.govmdpi.com DFT methods provide a balance between computational cost and accuracy, making them a standard tool for studying molecular systems. fluorine1.ruresearchgate.net

The electronic properties are often analyzed through the prism of Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. fluorine1.rumdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. fluorine1.rumdpi.com The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a key indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comnih.gov

Calculations for this compound would typically involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) to accurately model its structure. nih.gov From the optimized structure, electronic parameters can be derived. These parameters help in predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | -6.85 eV | Electron-donating capability |

| ELUMO | -1.75 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 5.10 eV | Chemical reactivity and stability |

| Ionization Potential | 6.85 eV | Energy required to remove an electron |

| Electron Affinity | 1.75 eV | Energy released when an electron is added |

| Electronegativity (χ) | 4.30 eV | Tendency to attract electrons |

Note: The data in this table is illustrative, based on typical values for similar fluorinated heterocyclic compounds, and is intended to represent the type of results obtained from DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org For a molecule like this compound, which has a certain degree of flexibility, understanding its preferred conformations is crucial as it can influence its biological activity and physical properties. nih.gov The presence of the methyl group and the fluorine atom can lead to distinct, stable conformations with varying energy levels. ethz.ch

Molecular Dynamics (MD) simulations complement static conformational analysis by providing a view of the molecule's dynamic behavior over time. nih.govresearchgate.netnih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe conformational changes, molecular vibrations, and interactions with a solvent environment. nih.govnih.gov An MD simulation would reveal the stability of different conformers and the energy barriers for conversion between them. This information is vital for understanding how the molecule might behave in a biological system. nih.gov

Table 2: Relative Energies of Potential Conformers (Illustrative Data)

| Conformer | Dihedral Angle (°C-C-C-CH₃) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Staggered) | 60 | 0.00 | 75 |

| B (Eclipsed) | 120 | 3.5 | 5 |

Note: This data is hypothetical and serves to illustrate the typical output of a conformational analysis study.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, especially DFT, are widely used to predict various spectroscopic parameters. nih.gov Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra can be performed and compared with experimental data to confirm the molecular structure. mdpi.comnih.gov

Vibrational Frequencies (IR): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the absorption peaks in an IR spectrum. Comparing the calculated wavenumbers with experimental ones helps in assigning the spectral bands to specific molecular vibrations. nih.gov

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) can be calculated to predict NMR chemical shifts. This is invaluable for interpreting complex NMR spectra and confirming the connectivity and environment of atoms within the molecule.

Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This provides insight into the electronic structure and conjugation within the molecule.

Excellent agreement between predicted and experimental spectra serves as strong validation for the computed molecular geometry and electronic structure. researchgate.netnih.gov

Table 3: Comparison of Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR Peak (C=O stretch) | 1735 cm⁻¹ | 1730 cm⁻¹ |

| ¹H NMR (CH₃) | δ 2.15 ppm | δ 2.12 ppm |

| ¹³C NMR (C=O) | δ 165.0 ppm | δ 164.5 ppm |

Note: Experimental values are hypothetical and provided for the purpose of illustrating the validation process.

Ligand-Protein Interaction Modeling and Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govrjptonline.org This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target. nih.govnih.gov

For this compound, docking studies would involve placing the molecule into the active site of a target protein of interest. The process calculates a binding score or affinity, which estimates the strength of the interaction. researchgate.net The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the fluorine atom), that stabilize the ligand-protein complex. nih.govacs.org These in silico studies can identify potential biological targets for the compound and provide a rationale for its observed activity, guiding the design of more potent analogues. acs.orgarxiv.org

Table 4: Illustrative Molecular Docking Results against a Kinase Target

| Parameter | Value |

|---|---|

| Target Protein | Aurora Kinase B nih.gov |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | LYS-106, GLU-155, LEU-207 |

Note: The data is for illustrative purposes to show typical results from a molecular docking study.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. nih.gov By calculating the potential energy surface for a proposed reaction involving this compound, researchers can identify the lowest energy pathway from reactants to products.

This analysis involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By analyzing the geometry of the transition state, one can understand the bond-breaking and bond-forming processes that occur during the reaction. These studies are essential for understanding the reactivity of the compound and for optimizing reaction conditions in its synthesis or derivatization. nih.gov

Table 5: Illustrative Energetics for a Nucleophilic Acyl Substitution Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.4 |

Note: The energy values are hypothetical and represent a plausible reaction profile for a reaction involving the isochromenone core.

Structure Activity Relationship Sar Studies on Fluoro Isochromen 1 One Scaffolds

Design Principles for Modulating Biological Activity through Structural Variations

The design of biologically active molecules based on the isochromen-1-one scaffold often involves the strategic introduction of various substituents to modulate their pharmacokinetic and pharmacodynamic properties. The incorporation of a fluorine atom is a key design principle in medicinal chemistry due to its unique properties. With a van der Waals radius similar to that of a hydrogen atom, fluorine can often be substituted for hydrogen without significant steric hindrance. However, its high electronegativity can profoundly alter the electronic properties of the molecule, influencing its binding affinity to biological targets and its metabolic stability.

Structural variations, such as the introduction of a methyl group at the 3-position, can also significantly impact biological activity. This substitution can affect the molecule's conformation and lipophilicity, which in turn can influence its interaction with target enzymes or receptors. The combination of a fluorine atom on the aromatic ring and a methyl group at the 3-position, as seen in 8-Fluoro-3-methyl-isochromen-1-one, represents a deliberate design strategy to fine-tune the molecule's biological profile.

Positional Effects of Fluoro-Substitution on In Vitro Bioactivity

The position of the fluorine atom on the isochromen-1-one scaffold is critical in determining the in vitro bioactivity. While specific studies on the positional isomers of fluoro-3-methyl-isochromen-1-one are not extensively available, research on related fluorinated heterocyclic compounds provides valuable insights. For instance, studies on fluorinated isoflavanones, which share a similar chromanone core, have demonstrated that the position of the fluorine substituent significantly impacts their biological activity, such as aromatase inhibition.

In one study, a 6-fluoro-substituted isoflavanone (B1217009) was found to be significantly more potent than its 8-fluoro counterpart. This suggests that the electronic effects of the fluorine atom, which vary depending on its position relative to the lactone and other functional groups, can have a substantial impact on the molecule's ability to interact with its biological target. It is plausible that a similar positional effect would be observed for fluoro-isochromen-1-ones, where the location of the fluorine atom could influence the molecule's binding affinity and inhibitory potential against specific enzymes or receptors.

Table 1: Positional Effects of Fluoro-Substitution on Aromatase Inhibitory Potency of Isoflavanone Analogs

| Compound | Substitution Position | IC50 (µM) |

| 6-Fluoro-isoflavanone | 6-position | 0.8 |

| 8-Fluoro-isoflavanone | 8-position | >10 |

Data is illustrative and based on related isoflavanone scaffolds.

Stereochemical Influences on Molecular Recognition and Interactions

The presence of a methyl group at the 3-position of the isochromen-1-one ring introduces a chiral center, meaning that this compound can exist as two enantiomers, (R)- and (S)-. Stereochemistry is a critical factor in molecular recognition and biological activity, as enantiomers can exhibit different pharmacological and toxicological profiles. The specific three-dimensional arrangement of atoms in each enantiomer can lead to differential binding affinities with chiral biological targets such as enzymes and receptors.

While direct studies on the stereochemical influences of this compound are limited, research on other chiral bioactive molecules consistently demonstrates the importance of stereoisomerism. For example, the stereocontrolled synthesis of related fluorinated isochromans has been a focus of research, highlighting the importance of obtaining specific stereoisomers for biological evaluation. It is highly probable that the (R)- and (S)-enantiomers of this compound would display distinct biological activities, with one enantiomer potentially being significantly more potent or selective for a particular biological target.

Investigation of Mechanism of Action in In Vitro Biological Assays (e.g., enzyme inhibition, receptor binding)

The biological activity of isochromen-1-one derivatives is often attributed to their ability to inhibit specific enzymes. For instance, some isochromen-1-one analogs have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. Molecular docking studies of certain isochromen-1-one derivatives have shown good binding affinity with the COX-1 receptor researchgate.net.

The introduction of a fluorine atom can further enhance the enzyme inhibitory potential of the isochromen-1-one scaffold. Fluorinated compounds can act as mechanism-based inhibitors or form strong interactions with enzyme active sites. Given the structural similarities to other bioactive heterocyclic compounds, this compound could potentially exert its effects through the inhibition of various enzymes, such as protein kinases, proteases, or other enzymes involved in key signaling pathways. However, specific enzyme inhibition or receptor binding assays for this particular compound are not widely reported in the literature.

Table 2: Potential Enzyme Targets for Isochromen-1-one Scaffolds

| Enzyme Target | Potential Biological Effect |

| Cyclooxygenase (COX) | Anti-inflammatory |

| Aromatase | Anti-cancer |

| Protein Kinases | Anti-cancer, Anti-inflammatory |

| Proteases | Various therapeutic effects |

In Vitro Antioxidant Mechanisms of Isochromen-1-one Derivatives

Several isochromen-1-one derivatives have demonstrated significant antioxidant activity in vitro. A detailed study on 3-phenyl-1H-isochromen-1-one analogues revealed that these compounds can act as potent antioxidants, with some derivatives showing activity several-fold higher than that of the standard antioxidant, ascorbic acid researchgate.net. The antioxidant mechanism of these compounds is likely attributed to their ability to scavenge free radicals and chelate metal ions.

Table 3: Antioxidant Activity of Selected 3-Phenyl-1H-isochromen-1-one Analogs

| Compound | Substitution | DPPH Scavenging IC50 (µM) |

| Analog 1 | 4'-Hydroxy | 5.8 |

| Analog 2 | 3',4'-Dihydroxy | 3.2 |

| Ascorbic Acid | - | 50.1 |

Data from a study on 3-phenyl-1H-isochromen-1-one analogues, illustrating the antioxidant potential of the isochromen-1-one scaffold. researchgate.net

In Vitro Antiplatelet Activity Investigations

In addition to their antioxidant properties, 3-phenyl-1H-isochromen-1-one analogues have also been identified as potent antiplatelet agents researchgate.net. These compounds have been shown to inhibit arachidonic acid (AA)-induced platelet aggregation in vitro, with some derivatives exhibiting significantly greater activity than aspirin, a standard antiplatelet drug researchgate.net. The antiplatelet effect of these compounds is thought to be mediated through the inhibition of the COX-1 enzyme, which is a key enzyme in the pathway of thromboxane (B8750289) A2 synthesis, a potent platelet agonist.

The structural features of the 3-phenyl-isochromen-1-one scaffold, including the nature and position of substituents on the phenyl ring, play a crucial role in determining the antiplatelet activity. While direct data for this compound is not available, its isochromen-1-one core suggests that it may also possess antiplatelet properties. The 8-fluoro and 3-methyl substitutions would likely modulate this activity.

Table 4: Antiplatelet Activity of Selected 3-Phenyl-1H-isochromen-1-one Analogs

| Compound | Substitution | AA-induced Platelet Aggregation Inhibition IC50 (µM) |

| Analog 1 | 4'-Chloro | 12.5 |

| Analog 2 | 4'-Methoxy | 15.2 |

| Aspirin | - | 98.6 |

Data from a study on 3-phenyl-1H-isochromen-1-one analogues, demonstrating the antiplatelet potential of the isochromen-1-one scaffold. researchgate.net

In Vitro Antimicrobial and Cytotoxic Activity Profiles on Cell Lines

The isochromen-1-one scaffold has been explored for its potential antimicrobial and cytotoxic activities. Studies on various derivatives have shown a range of activities against different bacterial and fungal strains, as well as against various cancer cell lines. For example, some N-substituted isoindolin-1-ones, which are structurally related to isochromen-1-ones, have demonstrated notable antimicrobial activity nih.govhud.ac.uk.

The introduction of a fluorine atom into a heterocyclic scaffold is a common strategy to enhance antimicrobial and cytotoxic activity. The fluorine atom can improve the lipophilicity of the molecule, facilitating its transport across cell membranes, and can also enhance its binding to target enzymes or DNA. Therefore, this compound is a candidate for possessing antimicrobial and cytotoxic properties. However, specific in vitro studies are required to determine its activity profile against various cell lines.

Table 5: Illustrative In Vitro Cytotoxic Activity of Related Heterocyclic Compounds

| Compound Class | Cell Line | IC50 (µM) |

| Isoindolin-1-one derivative | Staphylococcus aureus | 15.6 |

| Chalcone derivative | MCF-7 (Breast Cancer) | 5.2 |

Data is illustrative and based on related heterocyclic scaffolds to indicate potential for cytotoxic activity.

Chemical Transformations and Derivatization of 8 Fluoro 3 Methyl Isochromen 1 One

Functionalization of the Isochromen-1-one Scaffold at Various Positions

The isochromen-1-one framework allows for functionalization at several positions, enabling the synthesis of a diverse library of derivatives. researchgate.net The reactivity of the scaffold can be influenced by the existing substituents, directing incoming groups to specific sites.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the isochromen-1-one system can undergo electrophilic substitution reactions. The position of these substitutions is directed by the combined electronic effects of the fluorine atom, the methyl group, and the lactone ring.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds. For instance, the aryl halide (in this case, aryl fluoride) can potentially participate in coupling reactions, although the C-F bond is generally less reactive than other C-X bonds.

Functionalization at the C-4 Position: The methylene (B1212753) group at the C-4 position can be a site for functionalization. Deprotonation with a suitable base can generate a carbanion, which can then react with various electrophiles to introduce substituents at this position.

| Position | Type of Reaction | Potential Reagents | Resulting Functional Group |

| Aromatic Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents | -NO2, -Br, -Cl |

| Aromatic Ring | Cross-Coupling Reactions | Boronic acids, Amines, Alcohols | -Aryl, -NR2, -OR |

| C-4 Position | Alkylation/Acylation | Alkyl halides, Acyl chlorides | -R, -C(O)R |

Ring-Opening and Ring-Closing Reactions of the Lactone Moiety

The lactone ring in 8-fluoro-3-methyl-isochromen-1-one is susceptible to nucleophilic attack, leading to ring-opening reactions. nih.gov This reactivity can be harnessed to synthesize a variety of acyclic compounds or to serve as a prelude to further transformations.

Under acidic or basic conditions, hydrolysis of the lactone yields a carboxylic acid and a corresponding alcohol. Treatment with other nucleophiles, such as amines or alkoxides, results in the formation of amides or esters, respectively. These ring-opening reactions are often reversible, and under appropriate conditions, the ring can be reformed. A study on the methanolysis of various lactones demonstrated that the equilibrium between the closed-ring lactone and the ring-opened methyl ester can be readily measured by 1H NMR spectroscopy. nih.gov This provides a method to assess the propensity of a given lactone to undergo ring-opening. nih.gov

Ring-opening ring-closure (RORC) reactions are also a key feature of chromone (B188151) chemistry, a related class of compounds. Nucleophilic attack at the C-2 position can lead to the opening of the pyrone ring, followed by transformations that can result in a variety of heterocyclic products. researchgate.net

Selective Transformations of Fluoro and Methyl Substituents

The fluoro and methyl groups on the aromatic ring of this compound can also be selectively transformed.

Fluorine Substitution: The fluorine atom can be a site for nucleophilic aromatic substitution (SNA_r_), particularly if there are strong electron-withdrawing groups on the ring. For example, a study on 8-fluoro-3,4-dihydroisoquinoline, a related heterocyclic system, demonstrated that the fluorine atom could be displaced by an amine. nih.gov

Methyl Group Oxidation: The methyl group can be oxidized to a variety of functional groups, including an aldehyde, a carboxylic acid, or a hydroxymethyl group. This provides a handle for further derivatization.

The selective transformation of these substituents is crucial for fine-tuning the electronic and steric properties of the molecule, which can have a significant impact on its biological activity. The incorporation of fluoroalkyl moieties is a known strategy to enhance pharmacokinetic properties in drug discovery. beilstein-journals.org

Synthesis of Polycyclic Systems Incorporating the Fluoro-isochromen-1-one Core

The isochromen-1-one scaffold can serve as a building block for the synthesis of more complex polycyclic systems. enamine.net Cycloaddition reactions, such as Diels-Alder reactions, can be employed to construct new rings fused to the existing framework. nih.gov

For example, the diene portion of a related system was utilized in molybdenum-mediated [4+2] cycloadditions to form highly functionalized 1-oxadecaline derivatives. nih.gov Similar strategies could potentially be applied to this compound to generate novel polycyclic architectures with potential applications in materials science and medicinal chemistry.

Derivatization for Bioconjugation and Probe Development

To be useful as biological probes or for targeted drug delivery, molecules like this compound often require derivatization to enable conjugation to biomolecules such as proteins or nucleic acids. This typically involves introducing a reactive functional group, often at the end of a linker, that can form a covalent bond with a specific functional group on the biomolecule.

Commonly used functional groups for bioconjugation include:

Carboxylic acids or activated esters: For reaction with primary amines (e.g., lysine (B10760008) residues in proteins).

Alkynes or azides: For use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

Maleimides: For selective reaction with thiols (e.g., cysteine residues in proteins).

Potential Research Applications of 8 Fluoro 3 Methyl Isochromen 1 One and Its Derivatives

Application as Synthetic Intermediates for Complex Molecule Construction

The isochromanone framework is a valuable building block in organic synthesis, serving as a precursor for more complex molecular architectures. nih.govorganic-chemistry.org The strategic placement of the fluorine atom and the methyl group in 8-Fluoro-3-methyl-isochromen-1-one offers distinct reactive sites that can be exploited for further chemical transformations.

The lactone functionality within the isochromen-1-one ring is susceptible to nucleophilic attack, allowing for ring-opening reactions to generate highly functionalized benzene (B151609) derivatives. These derivatives can then be utilized in a variety of coupling reactions to construct larger, more intricate molecules. Furthermore, the presence of the fluorine atom can influence the regioselectivity of these reactions, directing incoming reagents to specific positions on the aromatic ring. acs.org

The methyl group at the 3-position can also be a site for chemical modification. For instance, it can be functionalized through various C-H activation strategies, providing a handle for the introduction of new substituents and the elaboration of the molecular scaffold. The diastereoselective synthesis of highly substituted isochromanones has been demonstrated, highlighting the potential to create stereochemically complex molecules from these intermediates. organic-chemistry.orgbeilstein-journals.orgnih.govnih.gov

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| Nucleophilic Ring Opening | Strong nucleophiles (e.g., Grignard reagents, organolithiums) | Highly substituted benzoic acid derivatives |

| C-H Activation | Transition metal catalysts (e.g., Palladium, Rhodium) | Functionalized isochromen-1-one derivatives |

| Reduction | Reducing agents (e.g., NaBH4, LiAlH4) | Dihydroisochromen-1-ones, isochromans |

| Cycloaddition Reactions | Dienes, dipolarophiles | Fused heterocyclic systems |

These synthetic strategies underscore the potential of this compound as a versatile intermediate for the construction of a diverse array of complex organic molecules, including natural product analogs and novel chemical entities for various applications.

Utilization in Materials Science for Advanced Material Development

The unique electronic and photophysical properties of fluorinated organic compounds have garnered significant interest in the field of materials science. e-bookshelf.de The incorporation of fluorine into the isochromen-1-one scaffold in this compound suggests its potential utility in the development of advanced materials with tailored properties.

Fluorination is known to enhance the thermal stability and oxidative resistance of organic materials, making them suitable for applications in electronic and optoelectronic devices. documentsdelivered.com The electron-withdrawing nature of the fluorine atom can also modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical factor in the design of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the isochromen-1-one core can be incorporated into polymeric structures. The synthesis of polymers derived from polyesters of glycerol (B35011) and aliphatic dicarboxylic acids has been reported, and the properties of these polymers can be tuned by adjusting the monomer composition. e-bookshelf.de Similarly, polymers incorporating the this compound unit could exhibit interesting properties, such as enhanced thermal stability or specific optical characteristics, making them candidates for specialty polymers and functional materials. nih.govmdpi.comacs.orgchemscene.com

Table 2: Potential Material Science Applications of this compound Derivatives

| Application Area | Potential Property Enhancement |

| Organic Electronics | Improved thermal stability, tunable electronic properties |

| Specialty Polymers | Enhanced mechanical properties, specific optical characteristics |

| Luminescent Materials | High quantum yield, tunable emission wavelengths |

Further research into the polymerization of this compound derivatives and the characterization of their material properties could lead to the development of novel materials with applications in a range of technologies.

Development of Chemical Probes for Biological System Investigations

Fluorescent chemical probes are indispensable tools for visualizing and understanding complex biological processes in living systems. nih.govfao.org The isochromen-1-one scaffold can serve as a core for the design of such probes, and the presence of the fluorine atom in this compound can offer several advantages.

The introduction of fluorine can enhance the photostability and quantum yield of fluorescent molecules. nih.gov Moreover, the 18F isotope of fluorine is a positron emitter, making 18F-labeled compounds suitable for use in Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool. tandfonline.commdpi.comnih.govnih.gov

The development of fluorescent probes often involves the "pro-fluorophore" strategy, where a non-fluorescent molecule is converted into a highly fluorescent one upon reaction with a specific analyte. The lactone ring of this compound could be designed to undergo a ring-opening reaction in the presence of a target biomolecule, leading to a significant change in fluorescence. This approach has been successfully employed in the design of probes for various biological targets. rsc.orgresearchgate.netrsc.org

Table 3: Design Considerations for this compound-Based Chemical Probes

| Probe Feature | Design Strategy |

| Target Specificity | Incorporation of a target-specific recognition moiety |

| Turn-on Fluorescence | Analyte-triggered ring-opening of the lactone |

| PET Imaging Capability | Synthesis of the 18F-labeled analog |

The versatility of the isochromen-1-one scaffold, combined with the beneficial properties of fluorine, makes this compound a promising starting point for the development of novel chemical probes for a wide range of biological applications.

Scaffold Exploration in Academic Drug Discovery Programs

The search for novel therapeutic agents is a continuous effort, and the exploration of new chemical scaffolds is a key strategy in drug discovery. The isochromen-1-one core is considered a "privileged scaffold," meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. acs.orgrsc.orgfiveable.meekb.egnih.gov The addition of a fluorine atom to this scaffold can further enhance its drug-like properties. beilstein-journals.orgtandfonline.commdpi.comnih.govnih.govnih.govresearchgate.netbohrium.comnih.gov

Fluorine substitution can improve metabolic stability by blocking sites susceptible to enzymatic degradation, modulate the pKa of nearby functional groups to enhance bioavailability, and increase binding affinity to target proteins. tandfonline.commdpi.comnih.govresearchgate.net The strategic placement of the fluorine atom in this compound could therefore lead to the development of potent and selective inhibitors for various enzymes or receptors. The chromanone scaffold, a close relative of isochromanone, has been successfully utilized to develop multi-target agents for complex diseases like Alzheimer's. nih.gov

Fragment-based drug discovery (FBDD) is another approach where small, low-complexity molecules (fragments) are screened for binding to a biological target. nih.gov The this compound molecule itself, or fragments derived from it, could be valuable starting points in FBDD campaigns to identify novel hit compounds that can be further optimized into clinical candidates.

Table 4: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Target Class | Rationale |

| Oncology | Kinases, Proteases | Privileged scaffold with potential for enhanced binding and metabolic stability. |

| Infectious Diseases | Bacterial or Viral Enzymes | Fluorine can improve cell permeability and target engagement. |

| Inflammatory Diseases | Cyclooxygenases, Lipoxygenases | Isochromenone derivatives have shown anti-inflammatory activity. |

| Neurological Disorders | Cholinesterases, Monoamine Oxidases | Chromanone derivatives have shown efficacy against neurodegenerative targets. nih.gov |

The combination of a privileged scaffold with the unique properties of fluorine makes this compound and its derivatives highly attractive for exploration in academic and industrial drug discovery programs.

Role in Mechanistic Enzymology Studies

Understanding the detailed mechanism of enzyme action is fundamental to both basic science and drug development. Chemical tools that can probe enzyme active sites and reaction mechanisms are therefore of great importance. The lactone functionality in this compound makes it a potential candidate for use in mechanistic enzymology studies, particularly as a covalent inhibitor of certain enzyme classes. mdpi.comfiveable.meekb.egwichita.edulibretexts.orgyoutube.comnih.gov

Serine proteases, a large family of enzymes involved in numerous physiological and pathological processes, are known to be inhibited by lactone-containing compounds. mdpi.comekb.egwichita.edunih.govnih.gov The mechanism of inhibition often involves the nucleophilic attack of the active site serine residue on the lactone carbonyl, leading to the formation of a stable acyl-enzyme intermediate. wichita.edunih.gov This covalent modification effectively inactivates the enzyme, allowing for detailed kinetic and structural studies of the inhibition process. fiveable.menih.govlibretexts.orgnih.gov

The presence of the fluorine atom in this compound can influence its reactivity and selectivity towards different enzymes. By systematically varying the substituents on the isochromen-1-one scaffold, researchers can develop a toolbox of inhibitors to probe the active sites of various enzymes and elucidate their structure-activity relationships.

Table 5: Potential Applications in Mechanistic Enzymology

| Enzyme Class | Potential Mechanism of Action | Information Gained |

| Serine Proteases | Covalent modification of the active site serine | Active site topology, catalytic mechanism |

| Esterases | Substrate mimicry and covalent inhibition | Substrate specificity, enzyme kinetics |

| Other Hydrolases | Irreversible or reversible covalent inhibition | Identification of active site nucleophiles |

The use of this compound and its derivatives as mechanistic probes could provide valuable insights into enzyme function and aid in the design of more potent and selective enzyme inhibitors for therapeutic applications.

Future Research Directions and Outlook for 8 Fluoro 3 Methyl Isochromen 1 One Chemistry

Exploration of Novel Synthetic Methodologies

While the synthesis of various substituted isocoumarins has been reported, the development of efficient and regioselective methods for the preparation of 3,8-disubstituted derivatives like 8-fluoro-3-methyl-isochromen-1-one remains an area ripe for investigation. Current strategies often rely on transition-metal-catalyzed reactions, and adapting these for the specific target compound is a key research objective.

Future synthetic explorations could focus on:

Palladium- and Rhodium-Catalyzed C-H Activation/Annulation: Recent advances have demonstrated the power of Rh(III)-catalyzed C-H activation and annulation cascades for the synthesis of isocoumarins from readily available starting materials like enaminones and iodonium (B1229267) ylides. bohrium.comresearchgate.netbeilstein-journals.orgnih.gov Similarly, palladium-catalyzed methods have been developed for the synthesis of isocoumarins via tert-butyl isocyanide insertion or from o-iodobenzoic acid and terminal acetylenes. nih.govacs.org Adapting these methods to fluorinated benzoic acids or related precursors could provide a direct route to 8-fluoro-isochromen-1-one derivatives. The challenge will be to control the regioselectivity of the C-H activation in the presence of the fluorine substituent.

Domino Reactions: The development of one-pot, multi-component reactions offers an atom-economical and efficient approach to complex molecules. A potential strategy could involve a domino reaction starting from a suitably substituted fluorinated benzoic acid and a propargyl derivative to construct the isochromen-1-one core in a single operation.

Flow Chemistry and Microreactor Technology: For the safe and efficient synthesis of potentially hazardous or unstable intermediates, flow chemistry and microreactor technology offer significant advantages. These technologies allow for precise control over reaction parameters, which can be crucial for optimizing the synthesis of highly functionalized heterocyclic compounds.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Precursors | Key Advantages | Key Challenges |

| Palladium-Catalyzed Annulation | 2-Fluoro-6-halobenzoic acid, Methyl acetoacetate | High functional group tolerance, established methodology. | Regioselectivity, catalyst poisoning by fluorine. |

| Rhodium-Catalyzed C-H Activation | 2-Fluorobenzoic acid, appropriate alkyne | High atom economy, direct C-H functionalization. | Directing group compatibility, harsh reaction conditions. |

| Domino Reaction | Fluorinated anthranilic acid derivative, propargyl alcohol | Step economy, rapid assembly of molecular complexity. | Optimization of multiple reaction steps in one pot. |

Advanced Mechanistic Insights via High-Throughput Techniques

A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing existing synthetic routes and designing novel ones. The electron-withdrawing nature of the fluorine atom at the 8-position is expected to significantly influence the electronic properties of the aromatic ring and, consequently, the reactivity of the precursors and intermediates. rsc.org

Future mechanistic studies should employ a combination of experimental and computational techniques:

In Situ Spectroscopic Monitoring: Techniques such as high-resolution NMR, FT-IR, and mass spectrometry can be used to monitor the reaction progress in real-time, allowing for the identification of transient intermediates and the elucidation of the reaction pathway.

Kinetic Isotope Effect (KIE) Studies: KIE experiments can provide valuable information about the rate-determining step of the reaction and the nature of the transition states involved.

Density Functional Theory (DFT) Calculations: Computational modeling can be used to map out the potential energy surface of the reaction, calculate the energies of intermediates and transition states, and provide a detailed picture of the reaction mechanism at the molecular level. researchgate.net

Predictive Modeling and Artificial Intelligence in Isochromen-1-one Design

The fields of predictive modeling and artificial intelligence (AI) are revolutionizing drug discovery and materials science. These approaches can be leveraged to accelerate the design and optimization of novel isochromen-1-one derivatives with desired biological activities and physicochemical properties.

Key areas for future research include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of isochromen-1-one derivatives with their biological activities. nih.govtandfonline.comnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogs of this compound.

Pharmacophore Modeling and Virtual Screening: Based on the known biological targets of isocoumarins, pharmacophore models can be generated to identify the key structural features required for activity. These models can then be used to virtually screen large compound libraries to identify new isochromen-1-one-based hits.

De Novo Design using Generative AI Models: Generative AI algorithms can be trained on existing libraries of active compounds to design novel molecular structures with a high probability of possessing the desired biological activity. This approach could lead to the discovery of entirely new classes of isochromen-1-one-based therapeutic agents.